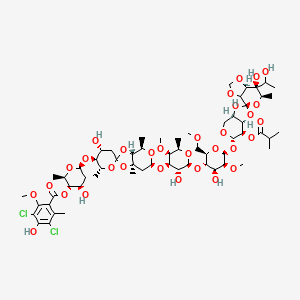
3-((tert-Butyldimethylsilyl)oxy)benzenethiol
Descripción general
Descripción
“3-((tert-Butyldimethylsilyl)oxy)benzenethiol” is a chemical compound with the molecular formula C12H20OSSi . It is a part of the class of compounds known as benzenoids .
Molecular Structure Analysis
The molecular structure of “3-((tert-Butyldimethylsilyl)oxy)benzenethiol” can be represented by the SMILES stringCC(C)(C)Si(C)OC1=CC(S)=CC=C1 . This indicates that the compound contains a tert-butyldimethylsilyl group attached to a phenyl ring via an oxygen atom, with a thiol group also attached to the phenyl ring .
Aplicaciones Científicas De Investigación
Molecular and Electronic Structures
Research has delved into the structural and electronic properties of organosilicon compounds, providing insights into their applications in molecular electronics and materials science. For instance, Kapre et al. (2006) investigated the molecular and electronic structures of oxo-bis(benzene-1,2-dithiolato)chromate(V) complexes, highlighting the role of organosilicon ligands in stabilizing unique geometries and electronic configurations. This study underscores the potential of organosilicon compounds in designing materials with specific electronic properties (Kapre et al., 2006).
Polymer Solar Cells
Organosilicon compounds have also found applications in the development of efficient energy conversion devices. Cheng et al. (2014) utilized an organosilicon-based material as an electron-cascade acceptor in ternary blend polymer solar cells, demonstrating an improvement in power conversion efficiency. This highlights the role of organosilicon compounds in enhancing the performance of photovoltaic devices (Cheng et al., 2014).
Catalysis and Organic Synthesis
In catalysis and organic synthesis, organosilicon compounds serve as versatile intermediates and catalysts. Imamoto et al. (2012) reported on the use of tert-butylmethylphosphino groups in rhodium-catalyzed asymmetric hydrogenation, indicating the utility of organosilicon-based ligands in achieving high enantioselectivity and catalytic activity (Imamoto et al., 2012). Similarly, the work by Wakamatsu et al. (2000) on the isomerization reaction of olefins using a ruthenium catalyst provides evidence of the importance of organosilicon compounds in facilitating complex organic transformations (Wakamatsu et al., 2000).
Electropolymerization and Material Science
Organosilicon compounds contribute to the development of novel materials through electropolymerization techniques. Welzel et al. (1997) synthesized functionalized polythiophene films from organosilicon-modified thiophene derivatives, showcasing the potential of these compounds in creating electroactive and functional materials for various applications (Welzel et al., 1997).
Safety and Hazards
Propiedades
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20OSSi/c1-12(2,3)15(4,5)13-10-7-6-8-11(14)9-10/h6-9,14H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHCTXFJCFMFOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20OSSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621026 | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
216393-56-5 | |
| Record name | 3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]benzenethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=216393-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-{[tert-Butyl(dimethyl)silyl]oxy}benzene-1-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[[dimethylamino(dimethyl)silyl]oxy-dimethylsilyl]-N-methylmethanamine](/img/structure/B1603765.png)









